molecular formula C13H19FN2 B1372653 4-(Azocan-1-yl)-3-fluoroaniline CAS No. 1092279-99-6

4-(Azocan-1-yl)-3-fluoroaniline

Cat. No.: B1372653
CAS No.: 1092279-99-6
M. Wt: 222.3 g/mol
InChI Key: QKAITWXBEFKRHC-UHFFFAOYSA-N
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Description

4-(Azocan-1-yl)-3-fluoroaniline is an organic compound that features a fluorine atom and an azocane ring attached to an aniline structure

Scientific Research Applications

4-(Azocan-1-yl)-3-fluoroaniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Preparation Methods

The synthesis of 4-(Azocan-1-yl)-3-fluoroaniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and azocane.

    Reaction Conditions: The azocane ring is introduced to the 3-fluoroaniline through a nucleophilic substitution reaction. This reaction is often carried out in the presence of a suitable base and solvent under controlled temperature conditions.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems.

Chemical Reactions Analysis

4-(Azocan-1-yl)-3-fluoroaniline undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

    Major Products: Major products formed from these reactions include nitroaniline, aminoaniline, and various substituted aniline derivatives.

Mechanism of Action

The mechanism of action of 4-(Azocan-1-yl)-3-fluoroaniline involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and azocane ring contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function.

Comparison with Similar Compounds

4-(Azocan-1-yl)-3-fluoroaniline can be compared with similar compounds such as:

    4-(Azocan-1-yl)benzoic acid: This compound has a carboxylic acid group instead of a fluorine atom, leading to different chemical properties and applications.

    4-(Azocan-1-yl)benzaldehyde: Contains an aldehyde group, making it more reactive in certain chemical reactions.

    4-(Azocan-1-yl)butanenitrile:

The uniqueness of this compound lies in its combination of a fluorine atom and an azocane ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(azocan-1-yl)-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c14-12-10-11(15)6-7-13(12)16-8-4-2-1-3-5-9-16/h6-7,10H,1-5,8-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAITWXBEFKRHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092279-99-6
Record name 4-(azocan-1-yl)-3-fluoroaniline
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